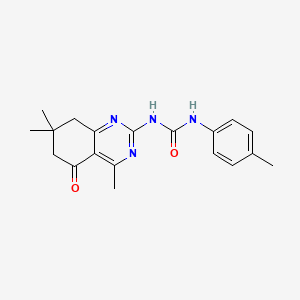![molecular formula C11H9N5O2 B4718607 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole](/img/structure/B4718607.png)
1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole
Descripción general
Descripción
1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole, also known as IST, is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. IST has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research. In
Mecanismo De Acción
The mechanism of action of 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can cause cellular damage.
Biochemical and Physiological Effects
1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in many diseases. 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy. Furthermore, 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has been shown to enhance cognitive function and memory, making it a potential candidate for use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biochemical and physiological effects. However, 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole also has some limitations. It has low solubility in water, making it difficult to administer to cells in culture. Furthermore, 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has not been extensively studied in vivo, so its efficacy and safety in animal models are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole. One area of interest is the development of new synthesis methods that can produce 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole in higher yields and with greater purity. Another area of interest is the investigation of 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, research is needed to determine the efficacy and safety of 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole in animal models and ultimately in humans. Finally, 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole's potential use as an antibiotic should be further investigated, particularly in light of the growing problem of antibiotic resistance.
Aplicaciones Científicas De Investigación
1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has been shown to have antimicrobial properties, making it a potential candidate for use as an antibiotic.
Propiedades
IUPAC Name |
3-[[3-(tetrazol-1-yl)phenoxy]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-2-10(16-8-12-14-15-16)6-11(3-1)17-7-9-4-5-18-13-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARHBGMFNWILBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NOC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B4718528.png)

![2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B4718537.png)


![1-iodo-3,5-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B4718570.png)
![3-[(4-chlorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4718577.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(1-naphthamide)](/img/structure/B4718582.png)
![4-bromo-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4718591.png)

![4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4718602.png)

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4718628.png)
![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl {[2-(1-naphthylamino)-2-oxoethyl]thio}acetate](/img/structure/B4718632.png)